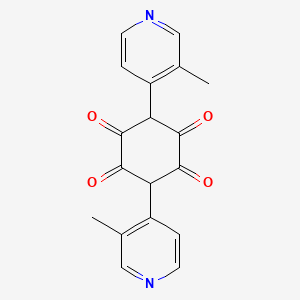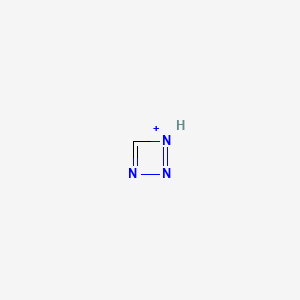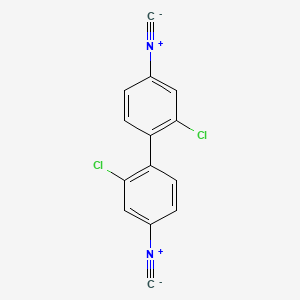
2,2'-Dichloro-4,4'-diisocyano-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl is an organic compound characterized by the presence of two chlorine atoms and two isocyanate groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl typically involves the following steps:
Starting Material: The process begins with 2,2’-Dichloro-1,1’-biphenyl.
Formation of Isocyanate Groups: The introduction of isocyanate groups can be achieved through the reaction of the biphenyl compound with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanate groups can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide (NaNH₂) or thiols (RSH). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Addition Reactions: Reagents include alcohols (ROH) or amines (RNH₂), and the reactions are often conducted at room temperature or slightly elevated temperatures in the presence of a catalyst.
Major Products
Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.
Addition Reactions: Products include urethanes or ureas, depending on the nucleophile used.
Scientific Research Applications
2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl has several applications in scientific research:
Materials Science: It is used in the synthesis of polymers and advanced materials due to its ability to form stable linkages with various functional groups.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl involves its reactivity with nucleophiles. The isocyanate groups are highly electrophilic and readily react with nucleophiles to form stable products. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile intermediate.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dichloro-1,1’-biphenyl: Lacks the isocyanate groups, making it less reactive in certain synthetic applications.
4,4’-Dichloro-1,1’-biphenyl: Similar structure but different substitution pattern, affecting its reactivity and applications.
2,2’-Dichloro-4,4’-diaminobiphenyl:
Uniqueness
2,2’-Dichloro-4,4’-diisocyano-1,1’-biphenyl is unique due to the presence of both chlorine and isocyanate groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to form stable linkages with various nucleophiles makes it valuable in materials science and organic synthesis.
Properties
CAS No. |
918414-26-3 |
|---|---|
Molecular Formula |
C14H6Cl2N2 |
Molecular Weight |
273.1 g/mol |
IUPAC Name |
2-chloro-1-(2-chloro-4-isocyanophenyl)-4-isocyanobenzene |
InChI |
InChI=1S/C14H6Cl2N2/c1-17-9-3-5-11(13(15)7-9)12-6-4-10(18-2)8-14(12)16/h3-8H |
InChI Key |
BAOKLGIMSDAVKV-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC(=C(C=C1)C2=C(C=C(C=C2)[N+]#[C-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


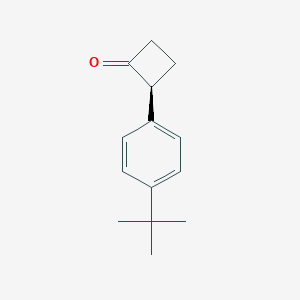
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester](/img/structure/B12617938.png)
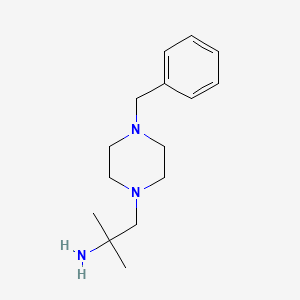
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
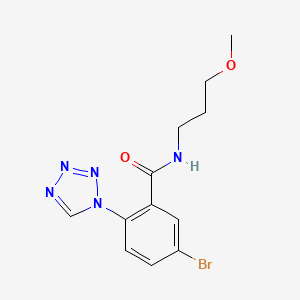
![N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12617969.png)
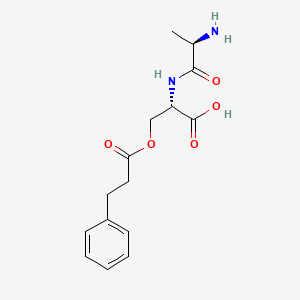
![1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene](/img/structure/B12617980.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-(2-tert-butylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12617987.png)
![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)
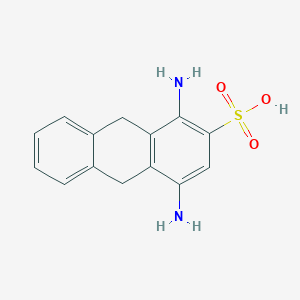
![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
